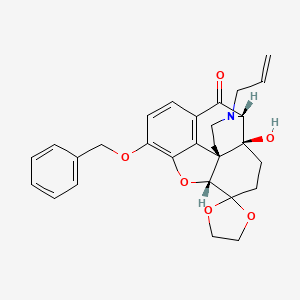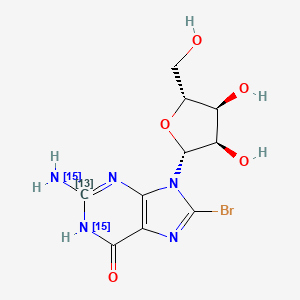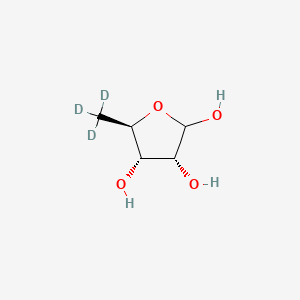
5-Deoxy-D-ribose-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-D-ribose-d3 is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a derivative of D-ribose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Deoxy-D-ribose-d3 typically involves several steps starting from D-ribose. One common method includes the following steps :
Acetonide Protection: D-ribose is protected using acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction: The protected ribose is then reduced using potassium borohydride.
Hydrolysis: The reduced product is hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, acetylation is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs and increasing yield while maintaining product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Deoxy-D-ribose-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can replace the hydrogen atom at the fifth carbon with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives, which can be used in further chemical synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
5-Deoxy-D-ribose-d3 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Deoxy-D-ribose-d3 involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for deoxyribose-phosphate aldolase, which catalyzes the formation of D-glyceraldehyde 3-phosphate and acetaldehyde . This enzyme-mediated reaction is crucial for various biochemical processes, including nucleotide metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-ribose: Another deoxypentose sugar that lacks an oxygen atom at the second carbon position.
D-Ribose: The parent compound of 5-Deoxy-D-ribose-d3, which has hydroxyl groups at all carbon positions.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
(3R,4S,5R)-5-(trideuteriomethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1/i1D3 |
InChI-Schlüssel |
MKMRBXQLEMYZOY-KXZMHAHXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


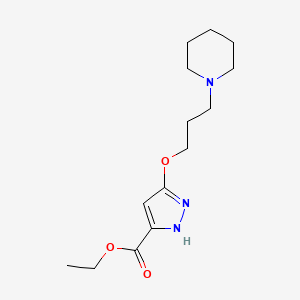
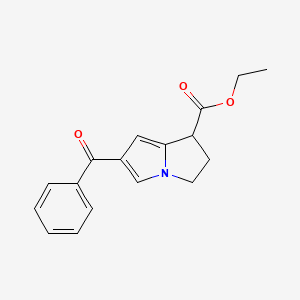
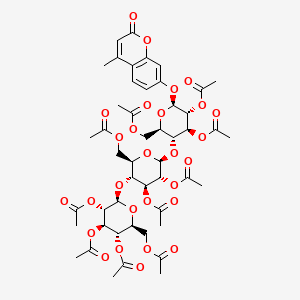
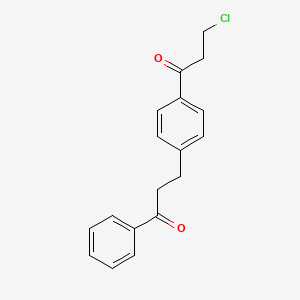

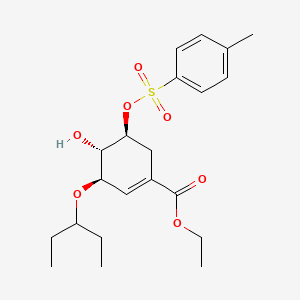

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
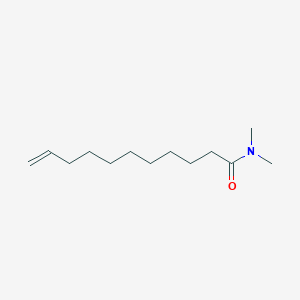
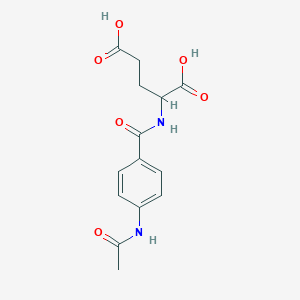
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
